4-Quinolinamine, N-(diphenylmethyl)-3,5,7-trimethyl-
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Overview
Description
N-Benzhydryl-3,5,7-trimethylquinolin-4-amine is an organic compound with the molecular formula C25H24N2. It is known for its unique structure, which includes a quinoline core substituted with benzhydryl and trimethyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Benzhydryl-3,5,7-trimethylquinolin-4-amine typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Introduction of Trimethyl Groups: The trimethyl groups can be introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the Benzhydryl Group: The benzhydryl group can be attached through a nucleophilic substitution reaction using benzhydryl chloride and a base like potassium carbonate.
Industrial Production Methods: In an industrial setting, the synthesis of N-Benzhydryl-3,5,7-trimethylquinolin-4-amine may involve optimized reaction conditions to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography .
Types of Reactions:
Oxidation: N-Benzhydryl-3,5,7-trimethylquinolin-4-amine can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzhydryl group can be replaced with other functional groups using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acetic acid.
Reduction: Hydrogen gas, palladium catalyst, ethanol.
Substitution: Sodium hydride, alkyl halides, dimethylformamide.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives
Scientific Research Applications
N-Benzhydryl-3,5,7-trimethylquinolin-4-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
Mechanism of Action
The mechanism of action of N-Benzhydryl-3,5,7-trimethylquinolin-4-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways.
Pathways Involved: By affecting these molecular targets, the compound can influence various biological pathways, such as apoptosis (programmed cell death) and cell proliferation
Comparison with Similar Compounds
N-Benzhydryl-3,5,7-trimethylquinolin-4-amine can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Quinoline, 3,5,7-trimethylquinoline, benzhydryl amine.
Uniqueness: The presence of both benzhydryl and trimethyl groups in N-Benzhydryl-3,5,7-trimethylquinolin-4-amine provides it with distinct chemical and biological properties, making it a valuable compound for research and industrial applications
Properties
CAS No. |
61563-47-1 |
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Molecular Formula |
C25H24N2 |
Molecular Weight |
352.5 g/mol |
IUPAC Name |
N-benzhydryl-3,5,7-trimethylquinolin-4-amine |
InChI |
InChI=1S/C25H24N2/c1-17-14-18(2)23-22(15-17)26-16-19(3)24(23)27-25(20-10-6-4-7-11-20)21-12-8-5-9-13-21/h4-16,25H,1-3H3,(H,26,27) |
InChI Key |
NAFIRWDZXINPOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=CC(=C2NC(C3=CC=CC=C3)C4=CC=CC=C4)C)C |
Origin of Product |
United States |
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